molecular formula C21H18BrN3OS B11427298 3-(4-bromophenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-bromophenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11427298
M. Wt: 440.4 g/mol
InChI Key: UHOWHJFCCTXNMN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazine ring.

    Introduction of Substituents: The bromophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Oxidation and Nitrile Formation: The final steps involve oxidation to introduce the keto group and the formation of the nitrile group through cyanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products

The major products of these reactions include derivatives with modified functional groups, such as hydroxyl, nitro, and sulfonyl derivatives, which can further enhance the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-bromophenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The bromine atom, in particular, enhances its reactivity and potential for further functionalization.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

3-(4-bromophenyl)-8-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H18BrN3OS/c1-14-2-4-15(5-3-14)18-10-20(26)25-12-24(13-27-21(25)19(18)11-23)17-8-6-16(22)7-9-17/h2-9,18H,10,12-13H2,1H3

InChI Key

UHOWHJFCCTXNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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